molecular formula C21H20N2O3S2 B2632814 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide CAS No. 923080-96-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide

Katalognummer B2632814
CAS-Nummer: 923080-96-0
Molekulargewicht: 412.52
InChI-Schlüssel: ITOCKQUDYAYFGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide, also known as BTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-proliferative Activities

Thiazolyl derivatives, including compounds structurally related to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide, have been synthesized and evaluated for their biological properties. Research indicates that these compounds possess significant antimicrobial and antiproliferative activities. Certain derivatives have shown better results in terms of minimum inhibitory concentration (MIC) values, suggesting their potential as antimicrobial agents. Furthermore, specific thiazole derivatives have demonstrated promising anti-proliferative properties against cancer cells, such as HCT-116 cells, with notable inhibitory effects (Mansour et al., 2020).

CDK2 Inhibition for Cancer Treatment

Thiazolyl derivatives have been identified as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a protein associated with cell cycle regulation. Initial high-throughput screenings identified compounds with significant inhibitory activity against CDK2, highlighting their potential in cancer treatment. Structure-based drug design and analysis of CDK2-inhibitor complexes have facilitated the rapid development of highly potent and selective inhibitors, demonstrating the utility of these compounds in targeted cancer therapies (Vulpetti et al., 2006).

Pharmacological Properties

Various thiazolyl derivatives have been synthesized and characterized, exhibiting a range of pharmacological properties. These compounds have been found to possess psychotropic, anti-inflammatory, and cytotoxic activities. Their marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines highlight their potential as therapeutic agents. Moreover, some synthesized compounds demonstrate antimicrobial action, indicating their broad spectrum of biological activities. The correlation between the biological results and structural characteristics of these compounds has been explored, revealing specific combinations of activities (Zablotskaya et al., 2013).

Eigenschaften

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-14-4-7-16(8-5-14)27-10-2-3-20(24)23-21-22-17(12-28-21)15-6-9-18-19(11-15)26-13-25-18/h4-9,11-12H,2-3,10,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOCKQUDYAYFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.